molecular formula C22H25NO4S2 B12786981 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate CAS No. 122942-87-4

4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate

Cat. No.: B12786981
CAS No.: 122942-87-4
M. Wt: 431.6 g/mol
InChI Key: VIYIECPSXUJFIY-WLHGVMLRSA-N
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Description

4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidyl group and a thieno-benzothiepin core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate typically involves multiple steps, including the formation of the thieno-benzothiepin core and the introduction of the piperidyl group. The synthetic route may involve:

    Formation of the Thieno-Benzothiepin Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Piperidyl Group: The piperidyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno-benzothiepin intermediate.

    Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidyl or thieno-benzothiepin moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin hydrochloride
  • 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin sulfate
  • 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin phosphate

Uniqueness

4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is unique due to its specific maleate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness can impact its effectiveness in various applications, particularly in medicinal chemistry where salt forms can affect drug formulation and delivery.

Properties

CAS No.

122942-87-4

Molecular Formula

C22H25NO4S2

Molecular Weight

431.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-1-methylpiperidine

InChI

InChI=1S/C18H21NS2.C4H4O4/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-3(6)1-2-4(7)8/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VIYIECPSXUJFIY-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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